molecular formula C14H21N3O6S B5523348 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate

1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate

Cat. No.: B5523348
M. Wt: 359.40 g/mol
InChI Key: IXXNUODYNCWTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a member of the piperazine family and is known for its ability to modulate various physiological and biochemical processes. In

Scientific Research Applications

Antibacterial Agents Development

Research has explored the development of various antibacterial agents, focusing on compounds with a structure similar to 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate. For instance, studies have prepared a range of compounds with potential antibacterial activity, highlighting the structural modification processes such as alkylation, acylation, sulfonylation, or addition of isocyanates to piperazine nitrogen to enhance efficacy against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Enhancement of Drug Metabolism Understanding

The oxidative metabolism of Lu AA21004, a novel antidepressant, was studied to understand its metabolic pathways, identifying the key enzymes involved. This research is critical for developing drugs with improved efficacy and safety profiles, providing insights into how similar compounds, including this compound, could be metabolized in the human body (Hvenegaard et al., 2012).

HIV-1 Reverse Transcriptase Inhibitors

The quest for novel non-nucleoside HIV-1 reverse transcriptase inhibitors led to the synthesis and evaluation of bis(heteroaryl)piperazines, demonstrating the pivotal role of the piperazine scaffold in enhancing the potency of antiretroviral drugs. This research avenue underscores the potential of compounds like this compound in the development of new therapeutic agents for HIV (Romero et al., 1994).

Advanced Materials and Polymer Chemistry

The sulfomethylation of piperazine and various polyazamacrocycles for creating mixed-side-chain macrocyclic chelates showcases the versatility of piperazine derivatives in synthesizing novel materials with potential applications in medicine, industry, and environmental remediation. This research highlights the chemical reactivity of piperazine structures, paving the way for innovative uses of this compound in material science (van Westrenen & Sherry, 1992).

Cancer Research and Therapeutics

Investigations into the synthesis and bioactivity of piperazine derivatives for combating HIV-1 reverse transcriptase have laid the groundwork for exploring these compounds in cancer research. The structural flexibility and functionalization potential of piperazine derivatives make them promising candidates for designing new anticancer drugs, suggesting that similar strategies could be employed to harness the therapeutic potential of this compound in oncology (Romero et al., 1994).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyridinium salts have shown anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase activities .

Future Directions

The future directions for this compound would depend on its biological activity and potential applications. Given the wide range of activities shown by pyridinium salts, it could be a promising area of study .

Properties

IUPAC Name

1-ethylsulfonyl-4-(pyridin-4-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S.C2H2O4/c1-2-18(16,17)15-9-7-14(8-10-15)11-12-3-5-13-6-4-12;3-1(4)2(5)6/h3-6H,2,7-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXNUODYNCWTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.